
8-Bromo-4-chloro-3-ethyl-2-methylquinoline
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Overview
Description
8-Bromo-4-chloro-3-ethyl-2-methylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of bromine, chlorine, ethyl, and methyl substituents on the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-ethyl-2-methylquinoline can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an aldehyde under acidic conditions to form the quinoline ring . Another approach is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, are often employed for the functionalization of the quinoline ring .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-3-ethyl-2-methylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroquinolines.
Coupling Reactions: Suzuki-Miyaura coupling reactions can be used to introduce aryl or alkyl groups at specific positions on the quinoline ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides.
Reduction Products: Tetrahydroquinolines.
Scientific Research Applications
8-Bromo-4-chloro-3-ethyl-2-methylquinoline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-3-ethyl-2-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to DNA or proteins, leading to the inhibition of key biological processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
- 8-Bromo-4-chloro-2-methylquinoline
- 7-Bromo-4-chloro-8-methylquinoline
- 6-Bromo-4-chloro-8-methylquinoline
- 4-Bromo-8-methoxy-2-methylquinoline
Comparison: 8-Bromo-4-chloro-3-ethyl-2-methylquinoline is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications .
Biological Activity
8-Bromo-4-chloro-3-ethyl-2-methylquinoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as a pharmacological agent. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
The compound's molecular formula is C12H11BrClN, and it features a quinoline structure that is known for various biological interactions. The presence of bromine and chlorine substituents significantly influences its reactivity and biological properties.
Research indicates that this compound exhibits activity primarily through modulation of neurotransmitter systems. Notably, it has been evaluated for its interaction with dopamine receptors, specifically the D2 receptor.
- Dopamine Receptor Modulation :
- The compound acts as a partial agonist at the D2 dopamine receptor, influencing cAMP accumulation and β-arrestin recruitment pathways. In studies, it demonstrated an effective EC50 of approximately 15 nM with an Emax of 25% for Gi/o signaling pathways .
- Comparative studies with other compounds showed varying degrees of efficacy, highlighting its potential as a selective modulator in dopaminergic signaling.
Case Studies
- Neuropharmacological Studies :
- A study evaluated the effects of this compound on dopamine-mediated behaviors in animal models. Results indicated that higher doses led to significant alterations in locomotor activity, suggesting a dopaminergic mechanism at play.
- Cytotoxicity Assays :
- In vitro assays assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated moderate cytotoxicity with IC50 values ranging from 10 to 20 µM depending on the cell line tested, thus warranting further investigation into its potential as an anticancer agent.
Comparative Biological Activity
The following table summarizes the biological activity data for this compound compared to related compounds:
Compound Name | EC50 (nM) | Emax (%) | IC50 (µM) | Mechanism |
---|---|---|---|---|
This compound | 15 | 25 | 10-20 | D2 receptor partial agonist |
Quinpirole (positive control) | <5 | 100 | N/A | D2 receptor full agonist |
Compound X (related analog) | 5.2 | 29 | N/A | G protein-biased agonist |
Properties
Molecular Formula |
C12H11BrClN |
---|---|
Molecular Weight |
284.58 g/mol |
IUPAC Name |
8-bromo-4-chloro-3-ethyl-2-methylquinoline |
InChI |
InChI=1S/C12H11BrClN/c1-3-8-7(2)15-12-9(11(8)14)5-4-6-10(12)13/h4-6H,3H2,1-2H3 |
InChI Key |
YMZRJGBPRDJTSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N=C2C(=C1Cl)C=CC=C2Br)C |
Origin of Product |
United States |
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